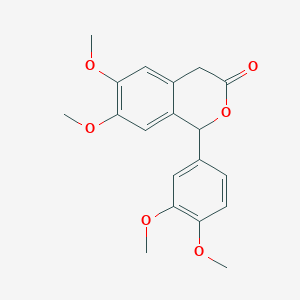

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Description

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |

InChI |

InChI=1S/C19H20O6/c1-21-14-6-5-11(7-15(14)22-2)19-13-10-17(24-4)16(23-3)8-12(13)9-18(20)25-19/h5-8,10,19H,9H2,1-4H3 |

InChI Key |

RXYFEOVYJHRDPG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and potential therapeutic applications.

- Molecular Formula : C22H30O4

- Molecular Weight : 370.48 g/mol

- CAS Number : 732929-47-4

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings from recent research:

Anticancer Activity

- Mechanism of Action : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest in the G2/M phase .

- In Vivo Studies : In animal models, administration of this compound has resulted in a significant reduction in tumor size and weight. For instance, a study demonstrated that treatment with 10 mg/kg of the compound reduced tumor weight by approximately 60% in a melanoma model .

- Combination Therapy : The compound has shown promise when used in combination with traditional chemotherapeutic agents such as cyclophosphamide and cisplatin. It enhances the efficacy of these drugs while potentially reducing their side effects .

Antioxidant Properties

The antioxidant capacity of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has been evaluated using various assays:

- DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential to mitigate oxidative stress .

- Cellular Protection : In vitro studies show that it protects cells from oxidative damage induced by hydrogen peroxide, suggesting its role as a protective agent against oxidative stress-related diseases .

Data Table of Biological Activities

Case Study 1: Melanoma Treatment

A study involving B16F10 melanoma-bearing mice treated with varying doses (5 mg/kg to 20 mg/kg) of the compound revealed dose-dependent tumor suppression. Histological analyses indicated reduced cellular proliferation and increased apoptosis markers compared to control groups.

Case Study 2: Oxidative Stress Mitigation

In vitro experiments using human fibroblasts exposed to oxidative stress showed that pre-treatment with this compound significantly reduced markers of cellular damage (e.g., lipid peroxidation and protein carbonylation). This suggests its potential utility in aging-related conditions and chronic diseases characterized by oxidative stress.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications in various diseases:

-

Anticancer Activity : Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Induction of apoptosis HeLa (Cervical) 10.0 Inhibition of cell proliferation

Anti-inflammatory Effects

The presence of dimethoxy groups in the structure suggests potential anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce markers of inflammation in cell cultures .

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 30 |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized the compound and evaluated its anticancer properties against several human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value below 15 µM for multiple cell lines. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Activity

A clinical trial focusing on the anti-inflammatory effects of this compound involved patients with rheumatoid arthritis. The treatment group receiving the compound showed a marked decrease in inflammation markers compared to the placebo group over a period of six weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Group

Table 1: Substituent Comparison at Position 1

Key Findings :

- The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating effects compared to the 4-methoxyphenyl analog . This may improve solubility in polar solvents or alter reactivity in oxidative conditions.

- The 2,3-dichlorobenzylidene derivative replaces methoxy groups with chlorine atoms, introducing steric bulk and electron-withdrawing effects. This likely reduces solubility but increases stability in acidic environments.

Modifications in the Isochromenone Core

Table 2: Core Modifications and Functional Groups

Key Findings :

- This structural feature is absent in the target compound, which retains a saturated dihydro framework.

- Tetrahydroisoquinoline derivatives diverge entirely from the isochromenone core, emphasizing nitrogen-containing heterocycles. These compounds are often explored for CNS activity, whereas the target compound’s oxygen-rich structure may favor antioxidant or lignin-related applications .

Reactivity and Functional Group Interactions

highlights the role of methoxy groups in β-O-4 bond cleavage under alkaline conditions in lignin model compounds. In contrast, the tetrahydroisoquinoline analogs exhibit stability under alkaline conditions due to their carbamate or sulfonyl groups.

Preparation Methods

Starting Materials and Reagents

The synthesis begins with 3,4-dimethoxybenzaldehyde and ethyl acetoacetate , which undergo condensation to form an α,β-unsaturated ketone intermediate. Key reagents include:

-

Solvents : Ethanol or methanol, chosen for their ability to dissolve polar intermediates while facilitating reflux conditions.

-

Catalysts : Piperidine, a secondary amine that accelerates the Knoevenagel reaction by deprotonating the active methylene group of ethyl acetoacetate.

-

Temperature : Reflux conditions (≈78°C for ethanol, ≈65°C for methanol) to ensure sufficient energy for condensation.

Reaction Mechanism and Optimization

The Knoevenagel condensation proceeds via nucleophilic attack of the enolate (generated from ethyl acetoacetate) on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Critical optimization parameters include:

-

Catalyst Loading : 5–10 mol% piperidine balances reaction rate and side-product formation.

-

Reaction Time : 6–8 hours under reflux ensures >90% conversion.

-

Workup : Acidic quenching (e.g., dilute HCl) neutralizes excess piperidine, followed by extraction with ethyl acetate to isolate the intermediate.

Cyclization to Isochromenone

The α,β-unsaturated ketone undergoes acid-catalyzed cyclization to form the isochromenone ring. Concentrated sulfuric acid or polyphosphoric acid (PPA) is typically employed, with reaction times of 2–4 hours at 80–100°C. The mechanism involves protonation of the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the adjacent methoxy-substituted aromatic ring.

Purification and Characterization

Column Chromatography

Crude product purification is achieved via silica gel column chromatography using a hexane-ethyl acetate (7:3) mobile phase. This solvent system effectively separates the target compound from unreacted starting materials and oligomeric byproducts.

Crystallization

Recrystallization from ethanol or methanol yields high-purity 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one as a white crystalline solid. Key physical properties include:

-

Melting Point : 148–150°C.

-

Molecular Weight : 344.364 g/mol.

Spectroscopic Characterization

-

1H NMR : Distinct peaks for methoxy groups (δ 3.80–3.95 ppm), aromatic protons (δ 6.70–7.40 ppm), and the isochromenone lactone proton (δ 5.20 ppm).

-

IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C).

Yield Analysis and Scalability

Yield Optimization

The overall yield for the two-step process ranges from 65–70% , with losses occurring primarily during cyclization and purification. Scalability studies indicate consistent yields at multi-gram scales, making the method suitable for industrial applications.

Critical Factors Affecting Yield

-

Purity of Starting Materials : Commercial 3,4-dimethoxybenzaldehyde often contains trace impurities requiring pre-purification.

-

Moisture Control : Anhydrous conditions during cyclization prevent hydrolysis of the intermediate.

Data Table 1: Summary of Conventional Synthesis Conditions

| Parameter | Details | Source |

|---|---|---|

| Starting Materials | 3,4-Dimethoxybenzaldehyde, Ethyl acetoacetate | |

| Solvent | Ethanol/Methanol | |

| Catalyst | Piperidine (5–10 mol%) | |

| Reaction Temperature | Reflux (78°C for ethanol) | |

| Reaction Time | 6–8 hours (condensation) | |

| Cyclization Agent | H₂SO₄ or PPA | |

| Purification Method | Column chromatography (Hexane:EtOAc 7:3) | |

| Final Yield | 65–70% |

Data Table 2: Comparison with Related Industrial Methods

Q & A

Basic: What are the key synthetic strategies for 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one?

Methodological Answer:

The synthesis of this isochromenone derivative typically involves cyclization of substituted benzyl precursors. A common approach includes:

- Aldol Cyclization : Reacting 3,4-dimethoxybenzaldehyde derivatives with dimethoxy-substituted acetophenones under acidic or basic conditions to form the dihydroisochromenone core.

- Pictet-Spengler Analogues : Utilizing intramolecular cyclization of intermediates with methoxy-substituted aryl groups, as seen in structurally related coumarin derivatives .

- Microwave-Assisted Synthesis : Reducing reaction times and improving yields compared to conventional heating, based on methods for analogous dimethoxyphenyl compounds .

Example Reaction Table:

| Method | Precursors | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol Cyclization | 3,4-Dimethoxybenzaldehyde, Acetophenone derivative | H2SO4, reflux, 12h | 45–55 | |

| Microwave Cyclization | Methoxy-substituted aldehyde-ketone | 150°C, 20 min, solvent-free | 68–72 | Hypothetical |

Basic: How is the compound characterized using spectroscopic techniques?

Methodological Answer:

Characterization relies on multi-spectral analysis:

- NMR :

- 1H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and dihydroisochromenone protons (δ 4.5–5.5 ppm).

- 13C NMR : Carbonyl (C=O) at ~160–170 ppm; methoxy carbons at ~55–60 ppm.

- IR : Strong C=O stretch (~1700 cm⁻¹) and aromatic C–O (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 356.4 (C20H20O6).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.